An In-depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
An In-depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine core is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potential as neuroprotective, antidepressant, and antimicrobial agents.[1][2][3] This document details the compound's structural features, probable synthetic routes based on established methodologies for analogous compounds, its chemical reactivity, and the known biological significance of the broader benzothiazine class. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising scaffold.
Introduction and Significance
The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[2][4] This bicyclic system, consisting of a benzene ring fused to a thiazine ring, is a core component in a variety of pharmacologically active molecules.[4] The structural similarity of some benzothiazines to phenothiazine drugs, which are known for their antipsychotic effects, has spurred extensive research into their therapeutic potential.[2] Derivatives of 1,4-benzothiazine have been reported to exhibit a diverse array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS No. 82191-17-1) is a specific derivative that holds potential as a key intermediate for the synthesis of more complex and potentially more potent therapeutic agents. The presence of a reactive ester functional group at the 2-position of the benzothiazine ring allows for a variety of chemical modifications, making it a versatile building block for creating libraries of novel compounds for drug discovery.
This guide will delve into the fundamental properties of this compound, providing a scientific and logical framework for its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is characterized by the core 1,4-benzothiazine ring system, with an ethyl acetate substituent at the second position.
Structural Analysis
The core benzothiazine ring is not planar. X-ray crystallography studies on analogous compounds, such as the corresponding carboxylic acid and methyl ester, reveal that the thiazine ring typically adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][5] This non-planar conformation can have significant implications for how the molecule interacts with biological targets.
Caption: Chemical structure of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate.
Physicochemical Data
| Property | Value / Information | Source |
| CAS Number | 82191-17-1 | ChemicalBook[6] |
| Molecular Formula | C₁₂H₁₃NO₃S | Inferred |
| Molecular Weight | 251.30 g/mol | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | ChemicalBook[6] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol specifically for Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has not been identified in the current literature. However, based on the synthesis of its methyl analog and general synthetic strategies for this class of compounds, a highly plausible synthetic route can be proposed.[2][3][5]
Proposed Synthetic Pathway
The most probable synthesis involves the reaction of 2-aminothiophenol with an appropriate three-carbon electrophile bearing an ethyl ester group. A common and effective strategy for constructing the 1,4-benzothiazine ring system is the condensation of 2-aminothiophenol with α-halo ketones or esters.[2][3]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Inferred)
This protocol is adapted from the synthesis of the analogous methyl ester.[5]
Reaction: Alkylation of 1,4-benzothiazin-3-one with ethyl chloroacetate.
Materials:
-
1,4-Benzothiazin-3-one
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-benzothiazin-3-one (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and diethyl ether.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate.
Justification of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the benzothiazine, facilitating the nucleophilic attack on the ethyl chloroacetate.
-
Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Reflux: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds from reaction byproducts and unreacted starting materials.
Chemical Reactivity and Derivatization
The chemical structure of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate offers several sites for further chemical modification, making it a valuable synthetic intermediate.
Hydrolysis of the Ester
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This reaction is a key step in preparing derivatives where the carboxylic acid functionality is required.[1]
Protocol for Hydrolysis to Carboxylic Acid: [1]
-
Dissolve Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate in ethanol.
-
Add an aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the carboxylic acid product.
Formation of Hydrazides
The ethyl ester can be converted to the corresponding acetohydrazide by reaction with hydrazine hydrate. This opens up a pathway to synthesize a wide range of hydrazone derivatives, which are also known for their pharmacological properties.[7]
Protocol for Hydrazide Formation: [7]
-
Reflux a solution of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate in ethanol with hydrazine hydrate for 5 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Biological Activity and Therapeutic Potential
While specific biological data for Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is not available, the broader class of 1,4-benzothiazine derivatives has shown significant therapeutic potential.
-
Neuroprotective and CNS Activity: Several derivatives of benzothiazines that possess a keto group have been reported to exhibit stimulant and antidepressant activities.[5] Furthermore, certain amidine derivatives of the related 4H-3,1-benzothiazine have been shown to reduce glutamate and LDH release in models of oxygen/glucose deprivation, suggesting a neuroprotective effect.[3] These compounds were also found to limit the formation of reactive oxygen species (ROS).[3]
-
Antimicrobial and Antifungal Activity: The benzothiazine scaffold is a component of compounds with demonstrated antimicrobial and antifungal properties.[8]
-
Anticancer Activity: The 4H-benzo(1,4)thiazine nucleus is present in molecules that have been investigated for their anticancer properties.[1]
The diverse biological activities of the benzothiazine core suggest that Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a promising starting point for the development of novel therapeutic agents targeting a range of diseases.
Conclusion
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and reactivity can be reliably inferred from closely related analogs. The well-documented and diverse biological activities of the 1,4-benzothiazine scaffold provide a strong rationale for the further investigation and derivatization of this compound in the pursuit of novel therapeutic agents. This guide provides a foundational understanding for researchers to begin exploring the potential of this promising molecule.
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